2-[2-(4-Aminophenyl)ethyl]-5-{[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-2-cyclohexyl-6-hydroxy-2,3-dihydro-4h-pyran-4-one
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Overview
Description
6-(4-Aminophenethyl)-3-((2-(tert-Butyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-6-cyclohexyl-4-hydroxy-5,6-dihydro-2H-pyran-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Aminophenethyl)-3-((2-(tert-Butyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-6-cyclohexyl-4-hydroxy-5,6-dihydro-2H-pyran-2-one involves several steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Thio Group: The thio group is introduced via a nucleophilic substitution reaction using a thiol reagent.
Attachment of the Aminophenethyl Group: This step involves a coupling reaction between the aminophenethyl group and the pyran ring.
Functionalization of the Phenyl Ring: The tert-butyl, hydroxymethyl, and methyl groups are introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6-(4-Aminophenethyl)-3-((2-(tert-Butyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-6-cyclohexyl-4-hydroxy-5,6-dihydro-2H-pyran-2-one has several applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its multiple functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Aminophenethyl)-3-((2-(tert-Butyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-6-cyclohexyl-4-hydroxy-5,6-dihydro-2H-pyran-2-one
- 6-(4-Aminophenethyl)-3-((2-(tert-Butyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-6-cyclohexyl-4-hydroxy-5,6-dihydro-2H-pyran-2-one
Uniqueness
This compound is unique due to its combination of functional groups, which provides a wide range of chemical reactivity and potential applications. The presence of the aminophenethyl group, thio group, and hydroxyl groups makes it distinct from other similar compounds.
Properties
CAS No. |
197915-48-3 |
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Molecular Formula |
C31H41NO4S |
Molecular Weight |
523.7 g/mol |
IUPAC Name |
2-[2-(4-aminophenyl)ethyl]-5-[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl-2-cyclohexyl-4-hydroxy-3H-pyran-6-one |
InChI |
InChI=1S/C31H41NO4S/c1-20-16-27(25(30(2,3)4)17-22(20)19-33)37-28-26(34)18-31(36-29(28)35,23-8-6-5-7-9-23)15-14-21-10-12-24(32)13-11-21/h10-13,16-17,23,33-34H,5-9,14-15,18-19,32H2,1-4H3 |
InChI Key |
LQUNVKBSQAXUQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CO)C(C)(C)C)SC2=C(CC(OC2=O)(CCC3=CC=C(C=C3)N)C4CCCCC4)O |
Origin of Product |
United States |
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